4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide
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Overview
Description
4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to a piperazine ring, which is further linked to a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide typically involves the reaction of 5-chloropyridine-2-amine with N-methylpiperazine in the presence of a suitable thiocarbonyl reagent. One common method involves the use of thiophosgene or carbon disulfide as the thiocarbonyl source. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carboxamide
- 4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-sulfonamide
- 4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carbamate
Uniqueness
4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its carboxamide, sulfonamide, and carbamate analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C11H15ClN4S |
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Molecular Weight |
270.78 g/mol |
IUPAC Name |
4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C11H15ClN4S/c1-13-11(17)16-6-4-15(5-7-16)10-3-2-9(12)8-14-10/h2-3,8H,4-7H2,1H3,(H,13,17) |
InChI Key |
RSRUAIKEGYQYPX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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